5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

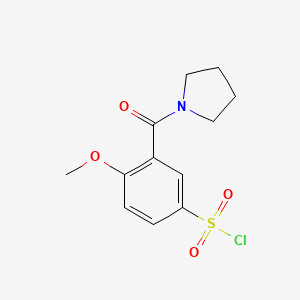

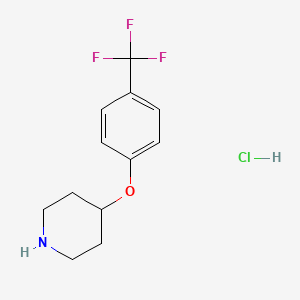

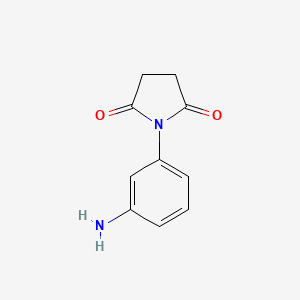

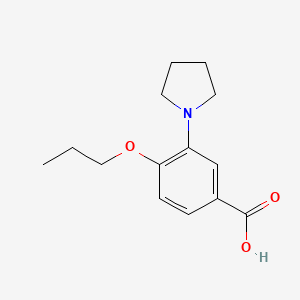

The compound “5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid” is likely to be a complex organic molecule. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . The presence of the carboxylic acid and amino groups suggests that this compound could be an amino acid derivative .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The Fmoc group is likely to contribute significant steric bulk, which could influence the compound’s conformation and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis . The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and stereochemistry would influence properties such as its solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Proteomics Research

“Fmoc-5-amino-2-chlorobenzoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds.

Chromatography and Mass Spectrometry

This compound can be used in chromatography and mass spectrometry applications . Chromatography is a technique for separating the components of a mixture on the basis of the relative amounts of each solute distributed between a moving fluid stream, called the mobile phase, and a contiguous stationary phase. Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Pharmaceutical Research

“Fmoc-5-amino-2-chlorobenzoic acid” can be used in pharmaceutical research . It can be used in the development of new drugs and therapies. The compound’s properties might make it useful in creating medications with specific desired effects.

Agrochemical Applications

This compound can also be used in agrochemical applications . It could be used in the synthesis of pesticides or other agricultural chemicals.

Dye and Pigment Synthesis

“Fmoc-5-amino-2-chlorobenzoic acid” can be used in the field of dyes and pigments . Its chemical structure could potentially be used to create dyes with specific colors or properties.

Biochemical Research

This compound can be used in biochemical research . It can be used in studies of biochemical processes and pathways, potentially helping to uncover new understandings about how biological systems work.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-20-10-9-13(11-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTRRFPVEGOECO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590510 |

Source

|

| Record name | 2-Chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid | |

CAS RN |

186320-16-1 |

Source

|

| Record name | 2-Chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)